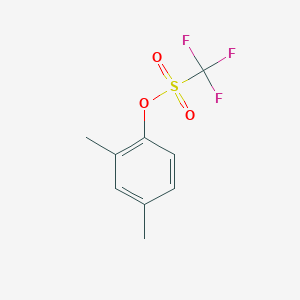

2,4-dimethylphenyl trifluoromethanesulfonate

Description

Propriétés

IUPAC Name |

(2,4-dimethylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3S/c1-6-3-4-8(7(2)5-6)15-16(13,14)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBQZJSCYJWVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473795 | |

| Record name | Methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87241-52-9 | |

| Record name | Methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

2,4-dimethylphenyl trifluoromethanesulfonate can be synthesized through the reaction of 2,4-dimethylphenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base, such as pyridine, under anhydrous conditions. The reaction is carried out at low temperatures to prevent decomposition of the product .

Industrial production methods involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

2,4-dimethylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids.

Reduction Reactions: It can be reduced to form the corresponding alcohols.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2,4-dimethylphenyl trifluoromethanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:

Organic Synthesis: It is used as a reagent to introduce trifluoromethanesulfonate groups into organic molecules, which can enhance their reactivity and stability.

Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates and active ingredients.

Materials Science: It is employed in the development of advanced materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester involves its ability to act as a strong electrophile. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound highly reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including substitution and addition reactions .

Comparaison Avec Des Composés Similaires

Positional Isomers: 2,3-Dimethylphenyl Trifluoromethanesulfonate

2,3-Dimethylphenyl trifluoromethanesulfonate (CAS RN 1399055-25-4) shares the same molecular formula and weight as the 2,4-dimethyl analog. However, the steric and electronic environments differ due to the proximity of the methyl groups in the 2- and 3-positions:

- Electronic Effects : Both isomers have weakly electron-donating methyl groups, but the 2,4-dimethyl isomer allows for more symmetrical resonance stabilization of the aryl triflate intermediate.

| Property | 2,4-Dimethylphenyl Triflate | 2,3-Dimethylphenyl Triflate |

|---|---|---|

| CAS RN | 87241-52-9 | 1399055-25-4 |

| Molecular Weight | 254.22 g/mol | 254.22 g/mol |

| Hazard Classification | 4-3-III | 4-3-III |

| Reactivity in Coupling | Moderate steric hindrance | Higher steric hindrance |

Substituted Aryl Triflates: 4-Methoxyphenyl Trifluoromethanesulfonate

4-Methoxyphenyl trifluoromethanesulfonate (CAS RN 5788-41-0) replaces the methyl groups with a methoxy (-OMe) substituent. The methoxy group is strongly electron-donating via resonance, which reduces the electrophilicity of the aryl ring:

- Reactivity : The electron-rich aryl ring diminishes the leaving group ability of the triflate, making it less reactive in cross-coupling compared to 2,4-dimethylphenyl triflate.

- Applications : Primarily used in reactions requiring milder conditions or where electronic tuning of the aryl group is critical.

| Property | 2,4-Dimethylphenyl Triflate | 4-Methoxyphenyl Triflate |

|---|---|---|

| Substituent Effect | Weakly donating (methyl) | Strongly donating (methoxy) |

| Reactivity in Coupling | Higher | Lower |

| Typical Use | High-activity couplings | Controlled reactivity systems |

Aliphatic Triflates: 2,2,2-Trifluoroethyl Trifluoromethanesulfonate

2,2,2-Trifluoroethyl trifluoromethanesulfonate (CAS RN 38585-21-6) is an aliphatic triflate with the formula C₃H₂F₆O₃S . Unlike aryl triflates, it features a trifluoroethyl group bonded to the triflate:

- Reactivity : Aliphatic triflates are generally more reactive than aryl analogs due to weaker C-O bonds, making them prone to nucleophilic substitution (SN2).

- Applications : Used as alkylating agents in the synthesis of fluorinated compounds and pharmaceuticals.

| Property | 2,4-Dimethylphenyl Triflate | 2,2,2-Trifluoroethyl Triflate |

|---|---|---|

| Bond Type | Aryl C-O | Aliphatic C-O |

| Reactivity | Moderate (cross-coupling) | High (alkylation) |

| Physical State | Solid (likely) | Liquid |

Tosylate Analogs: 4-(Trifluoromethyl)phenyl 4-Methylbenzenesulfonate

- Electron-Withdrawing Groups : The -CF₃ group increases the sulfonate’s leaving group ability compared to methyl-substituted analogs.

- Comparison : Tosylates are generally poorer leaving groups than triflates, but the -CF₃ group partially offsets this limitation.

Key Research Findings

- Steric vs. Electronic Effects : The 2,4-dimethylphenyl triflate’s reactivity in cross-coupling is a balance between moderate steric hindrance and weak electron donation, making it versatile for diverse metal-catalyzed reactions .

Activité Biologique

2,4-Dimethylphenyl trifluoromethanesulfonate (CAS No. 87241-52-9) is a sulfonate ester that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a trifluoromethanesulfonate group, which imparts unique reactivity and biological properties. The molecule can act as an electrophile, allowing it to interact with nucleophiles in biological systems.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biomolecules such as proteins and nucleic acids. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Protein Interaction : It can bind to proteins, altering their function and potentially leading to therapeutic effects.

- Cell Signaling Modulation : By influencing signaling pathways, this compound may affect gene expression and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that related compounds possess antibacterial properties, suggesting potential applications in treating infections.

- Antitumor Effects : Similar derivatives have demonstrated significant cell growth inhibitory effects against various cancer cell lines.

- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating immune responses.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 2-Methylphenyl Trifluoromethanesulfonate | Antitumor | |

| 3-Methoxyphenyl Trifluoromethanesulfonate | Anti-inflammatory |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various trifluoromethanesulfonates, including this compound. Results indicated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell membrane integrity.

Case Study 2: Antitumor Activity

In a preclinical trial assessing the antitumor effects of related compounds on human cancer cell lines, this compound exhibited IC50 values indicating potent cytotoxicity. The study highlighted its potential for development as a chemotherapeutic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key aspects include:

- Absorption : The compound's lipophilicity suggests good absorption through biological membranes.

- Metabolism : It undergoes metabolic transformations that may influence its biological activity.

- Excretion : Studies on related compounds indicate renal excretion as a primary route.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dimethylphenyl trifluoromethanesulfonate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sulfonation of 2,4-dimethylphenol using trifluoromethanesulfonic anhydride (TFAA) or trifluoromethanesulfonyl chloride in the presence of a base like triethylamine (Et₃N) to neutralize HCl byproducts. Reaction optimization involves controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Purification via column chromatography or recrystallization is critical to isolate high-purity products .

- Key Data : For analogous sulfonate esters, yields range from 70–90% under inert atmospheres (N₂/Ar) with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Distinct aromatic proton signals (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.6 ppm) confirm substitution patterns. The triflate group (CF₃SO₃⁻) appears as a singlet in ¹⁹F NMR (δ -78 to -80 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 294.17) and fragmentation patterns .

- Validation : Cross-referencing with X-ray crystallography data (where available) ensures structural accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Safety Measures :

- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential release of corrosive gases (e.g., HCl, SO₂) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dimethylphenyl group influence the reactivity of the triflate moiety in nucleophilic substitutions?

- Mechanistic Insight : The electron-donating methyl groups increase the electron density at the para position, slightly reducing the triflate’s electrophilicity compared to unsubstituted aryl triflates. This necessitates harsher conditions (e.g., elevated temperatures or polar aprotic solvents like DMF) for SN2 reactions with nucleophiles (e.g., amines, alkoxides) .

- Case Study : In coupling reactions with Grignard reagents, the steric bulk of the methyl groups may slow kinetics, requiring catalytic Pd or Cu additives .

Q. What computational methods can predict the regioselectivity of reactions involving this compound?

- Approach :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and charge distribution. Basis sets like B3LYP/6-31G(d) predict activation energies for competing reaction pathways .

- MD Simulations : Analyze solvent effects on reaction dynamics using force fields (e.g., OPLS-AA) .

Q. How can contradictory data on reaction yields be resolved when using this compound in multi-step syntheses?

- Troubleshooting Framework :

Purity Analysis : Verify starting material purity via HPLC or GC (>95% purity minimizes side reactions) .

Byproduct Identification : Use LC-MS or IR to detect intermediates (e.g., hydrolysis products from residual moisture) .

Kinetic Profiling : Monitor reaction progress in real-time using in-situ NMR or Raman spectroscopy to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.